2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C16H14Br2N4O3 This compound is known for its unique chemical structure, which includes both bromine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 2,6-dibromo-4-methylaniline with acetohydrazide under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process may include purification steps such as recrystallization or chromatography to achieve high purity levels required for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide
- 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
Uniqueness
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of bromine and hydroxyl functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15Br2N3O3 |
---|---|
Molecular Weight |
457.12 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylanilino)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15Br2N3O3/c1-9-4-12(17)16(13(18)5-9)19-8-15(24)21-20-7-10-2-3-11(22)6-14(10)23/h2-7,19,22-23H,8H2,1H3,(H,21,24)/b20-7+ |
InChI Key |
DVXWDRSUWXLNHU-IFRROFPPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=C(C=C(C=C2)O)O)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=C(C=C(C=C2)O)O)Br |
Origin of Product |
United States |
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